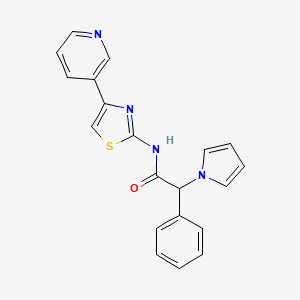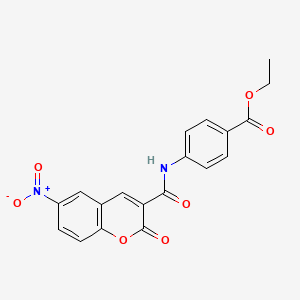
ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carboxamido)benzoate is a compound that belongs to the class of chromenes . Chromenes are an important class of heterocyclic compounds with versatile biological profiles, simple structure, and mild adverse effects .
Molecular Structure Analysis
The molecular formula of this compound is C19H14N2O7. The average mass is 382.328 Da. More detailed structural analysis would require specific spectroscopic data which is not available in the current literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For this compound, the average mass is 382.328 Da. More detailed physical and chemical properties would require specific experimental data which is not available in the current literature.Scientific Research Applications
Structural Analysis and Crystallography : Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a related compound, has been structurally characterized using single-crystal X-ray crystallography. This compound crystallizes in the triclinic crystal system and forms intramolecular and intermolecular hydrogen bonds, which could be significant for understanding the chemical behavior of similar compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).
Fluorescent Probes and Sensors : Nitro-3-carboxamide coumarin derivatives, closely related to ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carboxamido)benzoate, have been proposed as novel fluorescent chemosensors. These compounds are efficient in selectively detecting Cu(II) ions over other metal ions in aqueous solutions, indicating their potential use in chemical sensing and environmental monitoring (Bekhradnia, Domehri, & Khosravi, 2016).
Antibacterial Properties : Some derivatives of 6-nitro-2-oxo-2H-chromene, similar to the compound , have been synthesized and shown to possess antibacterial activity. This suggests potential applications in the development of new antibacterial agents (El-Haggar, Nosseir, Shawky, Abotaleb, & Nasr, 2015).
Antioxidant Properties : The investigation of the antioxidant properties of new 4-hydroxycoumarin derivatives, which are structurally related to the compound of interest, suggests potential applications in the development of antioxidant agents. These compounds showed significant in vitro antioxidant activity in a hypochlorous system (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).
Anti-Juvenile Hormone Activity : Research on ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates, structurally similar to the compound , revealed their effectiveness in inducing precocious metamorphosis in silkworm larvae, Bombyx mori. This indicates potential use in insect control strategies (Furuta, Fujita, Ibushi, Shiotsuki, Yamada, & Kuwano, 2010).
Future Directions
Chromenes are a versatile class of compounds with a wide range of biological activities . Future research could focus on the synthesis and characterization of new chromene derivatives, including ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carboxamido)benzoate, and their potential applications in various fields.
properties
IUPAC Name |
ethyl 4-[(6-nitro-2-oxochromene-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O7/c1-2-27-18(23)11-3-5-13(6-4-11)20-17(22)15-10-12-9-14(21(25)26)7-8-16(12)28-19(15)24/h3-10H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXYGQZJSLTJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

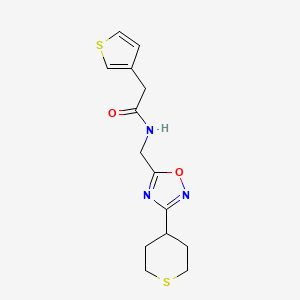
![6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B2796964.png)

![4-{5-[(Pyrrolidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2796968.png)
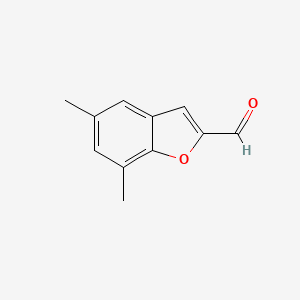
![8-(4-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2796971.png)
![N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2796972.png)
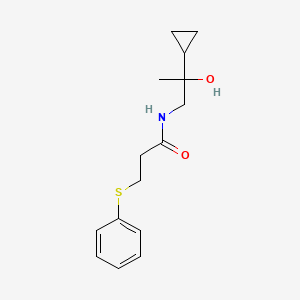
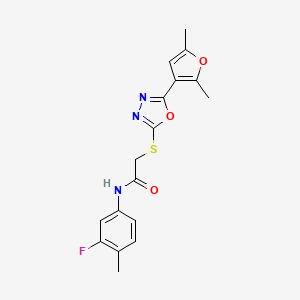

![1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxylic acid](/img/structure/B2796983.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2796984.png)
